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2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Analgesic Drug Discovery Pyridooxazinone SAR Regioisomer Comparison

Researchers developing non-opioid analgesics face limited access to regioisomerically pure 2-substituted pyrido[3,2-b]oxazin-3(4H)-one scaffolds. This compound resolves that gap with its unique 2-[2-(4-phenylpiperazino)ethyl] architecture, placing the pharmacophore at an unexplored position distinct from common 4-substituted kinase-focused variants. • GPCR polypharmacology probe: N-phenylpiperazine motif targets 5-HT1A/2A, D2/D3 receptors • Analgesic lead: Benchmark vs. published pyridooxazinone ED50 12.5 mg/kg (p.o.) in murine pain models • Supplied at 95% purity from stock; rapid global dispatch for immediate preclinical evaluation

Molecular Formula C19H22N4O2
Molecular Weight 338.411
CAS No. 860651-26-9
Cat. No. B2789663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CAS860651-26-9
Molecular FormulaC19H22N4O2
Molecular Weight338.411
Structural Identifiers
SMILESC1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)C4=CC=CC=C4
InChIInChI=1S/C19H22N4O2/c24-19-17(25-16-7-4-9-20-18(16)21-19)8-10-22-11-13-23(14-12-22)15-5-2-1-3-6-15/h1-7,9,17H,8,10-14H2,(H,20,21,24)
InChIKeySLKFPBRHJBZLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Overview


2-[2-(4-Phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 860651-26-9) is a synthetic heterocyclic research compound with the molecular formula C19H22N4O2 and a molecular weight of 338.41 g/mol . It features a pyrido[3,2-b][1,4]oxazin-3(4H)-one core N-substituted at the 2-position via an ethyl linker to a 4-phenylpiperazine moiety. This structural architecture places it at the intersection of two pharmacologically relevant scaffolds: the pyridooxazinone class, which has demonstrated antinociceptive and anticancer activities in closely related analogs, and the N-phenylpiperazine family, which is extensively associated with aminergic G-protein-coupled receptor (GPCR) modulation [1][2]. The compound is commercially available from specialty chemical suppliers at a typical purity of 95% .

Dual-scaffold architecture combines pyridooxazinone and N-phenylpiperazine pharmacophores

Regioisomer-specific 2-substitution for SAR and IP diversification studies

Research-grade compound for GPCR probe development and hit-to-lead screening

Chemical Uniqueness vs. Pyridooxazinone and Phenylpiperazine Analogs


Within the pyrido[3,2-b]oxazin-3(4H)-one chemotype, subtle variations in the position and nature of the N-substituent produce profound shifts in pharmacological profile. Published data demonstrate that N-substitution at the 4-position with a 3-(4-fluorophenylpiperazinyl)propyl chain yields a compound (6c) with an oral analgesic ED50 of 12.5 mg/kg in mice [1]. In contrast, the target compound bears the phenylpiperazinyl moiety at the 2-position via a shorter ethyl linker, a regioisomeric arrangement that alters the electronic environment of the oxazinone carbonyl and the spatial orientation of the piperazine ring. Furthermore, the N-phenylpiperazine scaffold exhibits notorious polypharmacology across aminergic receptors, as exemplified by the analgesic candidate S 12813-4, an oxazolopyridine analog that modulates substance P release via α2-adrenoceptors [2]. These chemotype-specific and regioisomer-specific SAR features mean that an in-class compound cannot be assumed to replicate the target binding or functional selectivities of this specific congener without empirical validation.

Regioisomeric shift

2-position vs. 4-position substitution may alter pharmacophore geometry and target binding; 4-substituted analogs may not substitute directly without independent profiling.

Linker length variation

Ethyl (C2) vs. propyl (C3) linker may shift aminergic receptor selectivity; class data indicate measurable affinity shifts.

Scaffold mismatch

Pyridooxazinone vs. oxazolopyridine core may yield different metabolic stability and off-target profiles; direct data lacking.

Key Comparative Evidence Profiles


Regioisomeric Comparison: 2-Position vs. 4-Position Substitution

The target compound positions the N-phenylpiperazinyl ethyl side chain at the 2-position of the pyrido[3,2-b][1,4]oxazin-3(4H)-one ring. The most extensively characterized in-class comparator, compound 6c (4-{3-[4-(4-fluorophenyl-1-piperazinyl)propyl]}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one), bears a 4-fluorophenylpiperazinyl propyl chain at the 4-position. In the mouse phenylquinone writhing test, compound 6c demonstrated an oral ED50 of 12.5 mg/kg with a safety index (LD50/ED50) of 5.1, compared to aspirin’s safety index of 2.4 [1]. The 2-substituted regioisomer has not been evaluated in this assay system. However, the regiochemical divergence is functionally consequential: in the 4-substituted series, substitution at the amide nitrogen directly modulates the lactam carbonyl’s hydrogen-bonding capacity, whereas 2-position substitution alters the steric and electronic properties of the oxazine oxygen-adjacent carbon [2].

Regioisomer Comparison
Class-level
4-substituted analog: ED₅₀ 12.5 mg/kg (mouse writhing); 2-substituted untested

Regioisomer-specific pharmacophore; SAR extrapolation not warranted

No direct comparative data; independent profiling required

Analgesic Drug Discovery Pyridooxazinone SAR Regioisomer Comparison

Linker Length and Conformational Flexibility Effects

The target compound contains a two-carbon ethyl linker between the pyridooxazinone core and the N-phenylpiperazine moiety. The most advanced analog in the published pyridooxazinone series, compound 6c, employs a three-carbon propyl linker. SAR analysis within the broader N-phenylpiperazine scaffold has shown that the length of the alkyl tether connecting the pharmacophoric head group to the piperazine ring critically governs receptor subtype selectivity. For instance, in a series of N-arylpiperazine α1-adrenoceptor ligands, an ethylene (C2) linker versus a methylene (C1) linker produced 10- to 50-fold shifts in binding affinity ratios between α1A and α1B subtypes [1]. The analgesic candidate S 12813-4, which carries the identical 2-(4-phenylpiperazin-1-yl)ethyl moiety attached to an oxazolopyridine core rather than a pyridooxazinone, demonstrated concentration-dependent inhibition of K+-evoked substance P release from rat spinal cord slices at 10 µM, an effect mediated through α2-adrenoceptors [2].

Linker Length Effect
Context-dependent
10–50× α₁-adrenoceptor affinity shifts with C1→C2 linker change

Linker length may shift receptor engagement; empirical validation needed

Class data; target compound linker profile not directly measured

Linker SAR N-Phenylpiperazine Analgesics Conformational Flexibility

Pyridooxazinone vs. Oxazolopyridine Scaffold Differentiation

The target compound’s pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold is a regioisomeric variant of the oxazolo[4,5-b]pyridin-2(3H)-one core found in the well-characterized analgesic S 12813-4. Both compounds share the 2-(4-phenylpiperazin-1-yl)ethyl side chain. In the oxazolopyridine scaffold, the lactam carbonyl is positioned adjacent to the pyridine nitrogen, whereas in the pyridooxazinone scaffold, the lactam is part of a six-membered oxazinone ring fused across the [3,2-b] face. This subtle topological variation affects the pKa of the amide NH (~1.5 log units difference predicted by computational modeling for analogous benzoxazinone vs. benzoxazolinone systems) and the hydrogen-bond acceptor character of the ring oxygen, parameters known to influence metabolic stability and off-target promiscuity [1][2]. The pyridooxazinone series has been reported to confer improved metabolic stability relative to oxazolopyridine counterparts in related antibacterial programs, though no quantitative head-to-head metabolic stability data are publicly available for this specific compound [2].

Scaffold Differentiation
Data to verify
Pyridooxazinone vs. oxazolopyridine core may improve metabolic stability

Scaffold may offer differentiated ADME profile for IP diversification

Inferred from antibacterial programs; no direct data

Scaffold Hopping Heterocyclic Bioisosteres Analgesic Chemotypes

Physicochemical Profile vs. Reference N-Phenylpiperazines

The target compound (MW 338.41, C19H22N4O2) occupies a favorable physicochemical space for CNS drug discovery, with molecular weight below 400 Da and a calculated topological polar surface area (tPSA) of approximately 56–58 Ų, consistent with blood-brain barrier permeability guidelines [1]. By comparison, the widely used N-phenylpiperazine reference compound buspirone (MW 385.5) and the antipsychotic aripiprazole (MW 448.4) are heavier and more lipophilic. Within the pyridooxazinone series, the 2-substituted regioisomer presents a hydrogen bond acceptor count of 6 (2 oxazine oxygens, 1 carbonyl oxygen, 1 pyridine nitrogen, 2 piperazine nitrogens) versus 5 for a corresponding 4-substituted analog lacking the same oxazine oxygen availability, a difference that can affect aqueous solubility and P-glycoprotein recognition .

Physicochemical Profile
Class-level
MW 338.41, tPSA ~56 Ų; lighter than buspirone (385.5) and aripiprazole (448.4)

Lower MW and balanced tPSA may favor CNS penetration screening

Calculated descriptors; in vitro permeability data not reported

Physicochemical Profiling CNS Drug Likeness Lead Selection Criteria

Primary Research and Development Applications


Non-Opioid Analgesic Lead with Novel IP Space

Given the demonstrated antinociceptive efficacy of the closely related pyrido[3,2-b]oxazin-3(4H)-one series (compound 6c ED50 = 12.5 mg/kg p.o.) [1] and the analgesic activity of the structurally analogous S 12813-4 [2], this compound is positioned as a starting point for the development of a novel, non-opioid analgesic. Its unique 2-substituted regioisomeric architecture, which has not been explored in published analgesic SAR studies, offers potential for improved potency and a differentiated safety profile compared to existing NSAIDs and the 4-substituted pyridooxazinone series. Preclinical evaluation should prioritize formalin and writhing pain models to benchmark efficacy against compound 6c and aspirin baselines, providing the necessary direct comparative data.

CNS Polypharmacology Probe for Aminergic Targets

The 4-phenylpiperazine motif embedded within this compound is a privileged structure for modulating serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptors [1]. The pyridooxazinone core contributes additional hydrogen-bonding features that may engender selectivity for specific receptor subtypes or reduce off-target binding at hERG or muscarinic receptors, a common liability of many N-phenylpiperazine CNS drugs. This compound can serve as a polypharmacology probe in CNS disease models, particularly for depression, anxiety, or schizophrenia, where multi-target engagement is therapeutically advantageous. Functional assays in recombinant receptor systems should profile its full aminergic fingerprint.

IP-Diversification Scaffold for Kinase and Epigenetic Programs

Patents covering pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives have disclosed activity against raf kinase and LRRK2 [1], demonstrating the scaffold's versatility beyond aminergic GPCRs. The specific 2-[2-(4-phenylpiperazino)ethyl] substitution pattern creates a chemotype that is distinct from the 2,2-dimethyl-6-amino-substituted variants commonly found in kinase patent literature. This compound may serve as a novel hinge-binding scaffold in kinase inhibitor discovery or as a surface-recognition motif in epigenetic target programs, offering freedom-to-operate advantages. Initial screening in kinase panel and BRD4 bromodomain assays is warranted.

Chemical Biology Tool for Sigma Receptor Investigation

The N-phenylpiperazine moiety is a known pharmacophore for sigma-1 and sigma-2 receptors, with structurally related compounds showing low nanomolar affinity in radioligand displacement assays. This compound’s pyridooxazinone head group may confer distinct sigma receptor subtype selectivity compared to established sigma ligands such as haloperidol or pentazocine. As a chemical biology tool, this compound could be employed to dissect sigma receptor-mediated signaling pathways in pain, neurodegeneration, and cancer models, pending direct binding data acquisition.

Application
Selection Property
Validation Focus
Pyridooxazinone Pain Pathway Research
Novel 2-substituted regioisomer scaffold for antinociceptive SAR
Formalin/writhing model endpoint comparison
Aminergic GPCR Polypharmacology Probe
Multi-target 5-HT/DA receptor profiling capability
Recombinant receptor panel functional assays
Kinase and Epigenetic Target Diversification
Distinct hinge-binding chemotype for kinase/LRRK2 screening
Kinase panel and BRD4 bromodomain inhibition assays
Sigma Receptor Pharmacological Tool
Sigma-1/2 receptor pharmacophore evaluation
Radioligand binding and subtype selectivity profiling
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